Cas no 68295-48-7 (tetrahydro-1H-Pyrrolizine-7a(5H)-carbonitrile)
tetrahydro-1H-Pyrrolizine-7a(5H)-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- tetrahydro-1H-Pyrrolizine-7a(5H)-carbonitrile
- 1,2,3,5,6,7-hexahydropyrrolizine-8-carbonitrile
- EN300-121036
- Tetrahydro-1H-pyrrolizine-7a(5H) Carbonitrile
- DZPUBMXGEQJERB-UHFFFAOYSA-N
- CS-0081725
- 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-
- 5-cyano-1-azabicyclo[3.3.0]octane
- SCHEMBL9371857
- BS-36402
- 7a-Cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine
- 68295-48-7
- MFCD19704732
- AKOS022633595
- DZPUBMXGEQJERB-UHFFFAOYSA-
- InChI=1/C8H12N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-6H2
- D74395
- F2147-3208
- DTXSID10452435
- Hexahydro-1H-pyrrolizine-7a-carbonitrile
- HEXAHYDROPYRROLIZINE-7A-CARBONITRILE
-
- MDL: MFCD19704732
- Inchi: 1S/C8H12N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-6H2
- InChI Key: DZPUBMXGEQJERB-UHFFFAOYSA-N
- SMILES: N12CCCC1(C#N)CCC2
Computed Properties
- Exact Mass: 136.10016
- Monoisotopic Mass: 136.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 27Ų
Experimental Properties
- PSA: 27.03
tetrahydro-1H-Pyrrolizine-7a(5H)-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB472361-250 mg |
Tetrahydro-1H-pyrrolizine-7a(5H)-carbonitrile, 95%; . |
68295-48-7 | 95% | 250mg |
€219.30 | 2023-04-21 | |
| TRC | T658865-500mg |
Tetrahydro-1H-pyrrolizine-7a(5H) Carbonitrile |
68295-48-7 | 500mg |
$ 800.00 | 2023-09-05 | ||
| TRC | T658865-1g |
Tetrahydro-1H-pyrrolizine-7a(5H) Carbonitrile |
68295-48-7 | 1g |
$1499.00 | 2023-05-17 | ||
| Chemenu | CM541057-1g |
Hexahydro-1H-pyrrolizine-7a-carbonitrile |
68295-48-7 | 95%+ | 1g |
$381 | 2023-01-02 | |
| TRC | T658865-10mg |
tetrahydro-1H-pyrrolizine-7a(5H)-carbonitrile |
68295-48-7 | 10mg |
45.00 | 2021-07-16 | ||
| TRC | T658865-50mg |
tetrahydro-1H-pyrrolizine-7a(5H)-carbonitrile |
68295-48-7 | 50mg |
90.00 | 2021-07-16 | ||
| TRC | T658865-100mg |
Tetrahydro-1H-pyrrolizine-7a(5H) Carbonitrile |
68295-48-7 | 100mg |
$190.00 | 2023-05-17 | ||
| Enamine | EN300-121036-0.05g |
hexahydro-1H-pyrrolizine-7a-carbonitrile |
68295-48-7 | 95% | 0.05g |
$64.0 | 2023-04-25 | |
| Enamine | EN300-121036-0.1g |
hexahydro-1H-pyrrolizine-7a-carbonitrile |
68295-48-7 | 95% | 0.1g |
$73.0 | 2023-04-25 | |
| Enamine | EN300-121036-0.25g |
hexahydro-1H-pyrrolizine-7a-carbonitrile |
68295-48-7 | 95% | 0.25g |
$105.0 | 2023-04-25 |
tetrahydro-1H-Pyrrolizine-7a(5H)-carbonitrile Suppliers
tetrahydro-1H-Pyrrolizine-7a(5H)-carbonitrile Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on tetrahydro-1H-Pyrrolizine-7a(5H)-carbonitrile
Tetrahydro-1H-Pyrrolizine-7a(5H)-carbonitrile (CAS No. 68295-48-7): A Comprehensive Overview
Tetrahydro-1H-Pyrrolizine-7a(5H)-carbonitrile, identified by its Chemical Abstracts Service (CAS) number 68295-48-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the tetrahydro-1H-pyrrolizine class, a structural motif known for its diverse biological activities and potential applications in drug development. The presence of a nitrile group at the 7a position adds unique chemical properties, making it a subject of interest for synthetic chemists and biochemists alike.
The structural framework of tetrahydro-1H-Pyrrolizine-7a(5H)-carbonitrile consists of a saturated six-membered ring containing two nitrogen atoms, with an additional nitrogen at the 7a position and a nitrile group at the 7a(5H) position. This configuration imparts a high degree of flexibility and reactivity, enabling various functionalization strategies. The compound's ability to serve as a scaffold for drug design is particularly appealing due to its potential to interact with biological targets in multiple ways.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. Among these, tetrahydro-1H-pyrrolizines have emerged as promising candidates for treating a range of diseases, including neurological disorders, cancer, and infectious diseases. The nitrile group in tetrahydro-1H-Pyrrolizine-7a(5H)-carbonitrile plays a crucial role in modulating its pharmacological properties. Nitriles are known to exhibit bioactivity through various mechanisms, such as inhibiting enzymes or acting as prodrugs that are metabolically converted into active species.
One of the most compelling aspects of tetrahydro-1H-Pyrrolizine-7a(5H)-carbonitrile is its versatility in synthetic chemistry. The compound can be easily modified at multiple positions, allowing researchers to tailor its structure for specific biological activities. For instance, functional groups such as amides, alcohols, or ethers can be introduced to enhance binding affinity or metabolic stability. This flexibility makes it an attractive building block for the development of small-molecule drugs.
Recent studies have highlighted the potential of tetrahydro-1H-pyrrolizines as scaffolds for antitumor agents. The unique electronic properties of the nitrile group facilitate interactions with biological targets, making it an effective moiety for designing molecules that can disrupt cancer cell proliferation. Preclinical studies have demonstrated that derivatives of tetrahydro-1H-pyrrolizines exhibit promising antitumor activity by inhibiting key signaling pathways involved in cancer growth and survival.
The synthesis of tetrahydro-1H-Pyrrolizine-7a(5H)-carbonitrile involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the nitrile group. Advances in catalytic methods have enabled more efficient and sustainable synthesis protocols, reducing the environmental impact of producing this compound.
The pharmacokinetic properties of tetrahydro-1H-Pyrrolizine-7a(5H)-carbonitrile are also subjects of intense investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic efficacy and safety profile. Computational modeling techniques have been employed to predict ADME properties, allowing researchers to design derivatives with improved pharmacokinetic profiles.
In conclusion, tetrahydro-1H-Pyrrolizine-7a(5H)-carbonitrile represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile biological activities. Its potential applications in drug development are vast, ranging from oncology to neurology. As research continues to uncover new therapeutic uses for this compound, it is likely to play an increasingly important role in the discovery and development of novel treatments for human diseases.
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